molecular formula C14H14N2O2 B8224570 (9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene

(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene

Cat. No.: B8224570
M. Wt: 242.27 g/mol
InChI Key: AYOIRZGVWHHWMP-UWVGGRQHSA-N
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Description

This compound is a stereochemically defined tricyclic structure featuring a unique fusion of oxygen and nitrogen heteroatoms within its framework. The (9S,10S) stereochemistry and dimethyl substitution at positions 9 and 10 distinguish it from simpler bicyclic or monocyclic analogs.

Properties

IUPAC Name

(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-10(2)18-12-6-4-8-16-14(12)13-11(17-9)5-3-7-15-13/h3-10H,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOIRZGVWHHWMP-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dipyridine precursor, followed by cyclization and methylation steps under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Hexamethoxy-Substituted Tricyclic Compound

(9S,10S)-3,4,5,14,15,16-Hexamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaene ()

  • Key Differences :
    • Substituents : Six methoxy (-OCH₃) groups replace the diaza and dioxa moieties in the target compound.
    • Polarity : Methoxy groups increase hydrophilicity but lack the hydrogen-bonding capacity of nitrogen atoms.
    • Stereoelectronic Effects : Electron-donating methoxy groups may alter reactivity in electrophilic substitution reactions compared to the electron-withdrawing diaza groups in the target compound.

Oxygen-Rich Tricyclic Framework with Ketone Functionality

(8S,9R,12S*)-9-Hydroxy-10-methylidene-8-propyl-5,13-dioxatricyclo[10.3.0.0³,⁷]pentadeca-1(15),3,6-trien-14-one ()

  • Key Differences: Ring System: A smaller tricyclo[10.3.0.0³,⁷] scaffold with a ketone and hydroxy group. Synthesis Complexity: The stereochemical complexity (8S,9R,12S*) and methylidene group introduce challenges in regioselective synthesis compared to the target compound’s dimethyl substitution .

Tetracyclic Dioxa Compound with Multiple Hydroxy Groups

6,14-Dihydroxy-5-methoxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one ()

  • Key Differences :
    • Ring System : A tetracyclic framework with additional fused rings increases molecular rigidity.
    • Functional Groups : Multiple hydroxy and methoxy groups enhance water solubility but reduce membrane permeability compared to the target compound’s nitrogen-rich structure.
    • Applications : Such oxygenated polycycles are often explored as natural product analogs (e.g., coumestans) with antioxidant or estrogenic activity .

Comparative Data Table

Property Target Compound Hexamethoxy Analog () Oxygen-Rich Tricyclic () Tetracyclic Dioxa ()
Molecular Formula C₁₆H₁₈N₂O₂ (estimated) C₂₂H₃₀O₈ (estimated) C₁₇H₂₂O₄ (reported) C₁₇H₁₄O₇ (reported)
Molecular Weight ~286.3 g/mol ~422.5 g/mol ~290.4 g/mol ~330.3 g/mol
Key Functional Groups 8,11-Dioxa, 3,16-diaza, dimethyl Hexamethoxy, dimethyl 5,13-Dioxa, hydroxy, ketone 8,17-Dioxa, dihydroxy, methoxy, ketone
Predicted LogP ~1.2 (moderate lipophilicity) ~0.5 (hydrophilic) ~1.8 (moderate lipophilicity) ~-0.3 (highly hydrophilic)
Potential Applications Chiral catalysts, kinase inhibitors Antioxidants, polymer precursors Enzyme inhibitors, natural product analogs Antioxidants, estrogen mimics

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s diaza and dioxa groups may require multistep protection-deprotection strategies, as seen in analogous tricyclic syntheses (e.g., ’s use of stereoselective ketone formation) .
  • Biological Relevance : Nitrogen-containing tricyclics often exhibit kinase or protease inhibitory activity, whereas oxygen-dominated analogs () are more commonly associated with antioxidant properties .
  • Material Science Potential: The rigid, nitrogen-rich framework of the target compound could serve as a ligand in metal-organic frameworks (MOFs), contrasting with methoxy-substituted analogs used in photoresponsive polymers .

Biological Activity

The compound (9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O2C_{18}H_{22}N_2O_2, and it features a unique bicyclic structure that contributes to its biological properties. The presence of nitrogen and oxygen atoms in the structure suggests potential interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro assays have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound possesses selective cytotoxicity. The IC50 values for different cell lines vary significantly.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa5.4
MCF-712.1
A5498.6

The proposed mechanism of action for this compound includes the disruption of microbial cell membranes and interference with cellular metabolic pathways. Studies suggest that it may inhibit specific enzymes involved in nucleic acid synthesis.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In a preclinical trial reported in Cancer Research, this compound was tested on mouse models with tumor xenografts. The compound significantly reduced tumor size compared to controls without adverse effects on normal tissues.

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